Hancoside A Hancoside A Hancoside A is a natural product found in Vincetoxicum mongolicum, Vincetoxicum forrestii, and Vincetoxicum amplexicaule with data available.
Brand Name: Vulcanchem
CAS No.: 145701-08-2
VCID: VC21102387
InChI: InChI=1S/C44H62O18/c1-20(46)26-17-31(47)44(55)25-8-7-22-16-23(10-12-42(22,2)24(25)11-13-43(26,44)3)59-41-39(37(53)34(50)29(18-45)60-41)62-40-38(54)36(52)35(51)30(61-40)19-58-32(48)9-6-21-14-27(56-4)33(49)28(15-21)57-5/h6-7,9,14-15,23-26,29-31,34-41,45,47,49-55H,8,10-13,16-19H2,1-5H3/b9-6+/t23-,24-,25+,26+,29+,30+,31+,34+,35+,36-,37-,38+,39+,40-,41+,42-,43+,44+/m0/s1
SMILES: CC(=O)C1CC(C2(C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C=CC7=CC(=C(C(=C7)OC)O)OC)O)O)O)C)C)O)O
Molecular Formula: C44H62O18
Molecular Weight: 879 g/mol

Hancoside A

CAS No.: 145701-08-2

Cat. No.: VC21102387

Molecular Formula: C44H62O18

Molecular Weight: 879 g/mol

* For research use only. Not for human or veterinary use.

Hancoside A - 145701-08-2

Specification

Description Hancoside A is a natural product found in Vincetoxicum mongolicum, Vincetoxicum forrestii, and Vincetoxicum amplexicaule with data available.
CAS No. 145701-08-2
Molecular Formula C44H62O18
Molecular Weight 879 g/mol
IUPAC Name [(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,8R,9S,10R,13R,14S,15R,17S)-17-acetyl-14,15-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C44H62O18/c1-20(46)26-17-31(47)44(55)25-8-7-22-16-23(10-12-42(22,2)24(25)11-13-43(26,44)3)59-41-39(37(53)34(50)29(18-45)60-41)62-40-38(54)36(52)35(51)30(61-40)19-58-32(48)9-6-21-14-27(56-4)33(49)28(15-21)57-5/h6-7,9,14-15,23-26,29-31,34-41,45,47,49-55H,8,10-13,16-19H2,1-5H3/b9-6+/t23-,24-,25+,26+,29+,30+,31+,34+,35+,36-,37-,38+,39+,40-,41+,42-,43+,44+/m0/s1
Standard InChI Key SDTRDZCVVFORLC-HASDMLKASA-N
Isomeric SMILES CC(=O)[C@H]1C[C@H]([C@]2([C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)/C=C/C7=CC(=C(C(=C7)OC)O)OC)O)O)O)C)C)O)O
SMILES CC(=O)C1CC(C2(C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C=CC7=CC(=C(C(=C7)OC)O)OC)O)O)O)C)C)O)O
Canonical SMILES CC(=O)C1CC(C2(C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C=CC7=CC(=C(C(=C7)OC)O)OC)O)O)O)C)C)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator